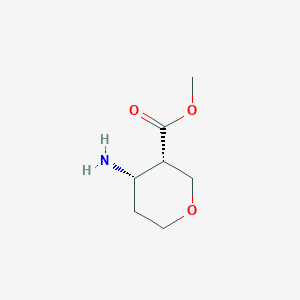

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Description

BenchChem offers high-quality (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S,4S)-4-aminooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOQXPMPPTFRW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478195 | |

| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785776-21-8 | |

| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural and stereochemical characterization of chiral molecules is a cornerstone of modern drug discovery and development. (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic building block whose efficacy and safety in pharmaceutical applications are intrinsically linked to its specific three-dimensional arrangement. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. The final, critical step of confirming absolute stereochemistry using chiroptical methods and chemical derivatization will be detailed, ensuring a self-validating analytical workflow.

Introduction: The Imperative of Stereochemical Fidelity

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of stereocenters, as seen in (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, adds molecular complexity that can be leveraged to optimize drug-target interactions. However, this also places a stringent demand on analytical methods to confirm the identity, purity, and exact stereochemical configuration of the molecule. An error in assigning stereochemistry can lead to the development of an inactive or, in the worst case, a toxic drug candidate.

This guide outlines a logical, multi-faceted analytical strategy to provide an irrefutable structural proof of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, starting from fundamental molecular formula confirmation to the definitive assignment of its absolute configuration.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex stereochemical analysis, the foundational aspects of the molecule—its molecular weight, elemental composition, and constituent functional groups—must be verified.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a molecule with high precision. For a compound like this, which contains nitrogen and oxygen, distinguishing it from potential isobaric impurities is critical. We utilize Electrospray Ionization (ESI) in positive ion mode, as the primary amine is readily protonated.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard across the desired mass range.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring a resolution of >10,000 (FWHM).

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺, and use the instrument software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected HRMS Data

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Δ (ppm) |

| C₇H₁₃NO₃ | [M+H]⁺ | 160.09682 | 160.0968 ± 0.0005 | < 3 |

This table demonstrates the expected outcome, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive fingerprint of the molecule's functional groups. The key is to identify the characteristic vibrations for the amine, the ester, and the ether functionalities, ensuring no unexpected groups (e.g., a carboxylic acid from ester hydrolysis) are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional group vibrations.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3380 - 3300 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2950 - 2850 | Strong | C-H Stretch | Alkane (CH, CH₂) |

| 1735 - 1745 | Strong, Sharp | C=O Stretch | Ester (-COOCH₃)[1][2] |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1250 - 1050 | Strong | C-O Stretch | Ester & Ether |

The Core of the Structure: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and, crucially, the relative stereochemistry of the molecule. A full suite of 1D and 2D NMR experiments is required for a self-validating assignment.

The Logic of NMR Experiment Selection

A 1D ¹H spectrum provides initial information on the number of distinct proton environments and their local connectivity through scalar coupling. The 1D ¹³C spectrum reveals the number of unique carbon atoms. However, for an unambiguous assignment, we rely on a series of 2D experiments that function as a self-validating system.

Caption: NMR experimental workflow for structural validation.

Deciphering Relative Stereochemistry: The ¹H NMR Coupling Constant

Trustworthiness: The most critical piece of data for determining the relative stereochemistry comes from the ¹H-¹H coupling constant (³J) between the protons at C3 and C4 (H3 and H4). The magnitude of this coupling is dictated by the dihedral angle between the two protons, as described by the Karplus relationship.

-

A large coupling constant (³J ≈ 8-12 Hz) indicates an anti-periplanar (dihedral angle ≈ 180°) relationship, which corresponds to a trans-diaxial arrangement of the protons.

-

A small coupling constant (³J ≈ 2-5 Hz) indicates a synclinal (dihedral angle ≈ 60°) relationship, corresponding to an axial-equatorial or equatorial-equatorial arrangement.

For the target (3S,4S) isomer, the amino and carboxylate groups are cis to each other. In the most stable chair conformation, this places the protons H3 and H4 in an axial-equatorial relationship. Therefore, we predict a small coupling constant (³J_H3-H4 ≈ 3-5 Hz) . This is a definitive, self-validating checkpoint for the synthesis of the correct relative stereoisomer.

Complete Assignment via 2D NMR

The following tables summarize the expected NMR data, which would be assigned using a combination of COSY, HSQC, and HMBC experiments.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton(s) | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| H2ax | ~3.95 | dd | J ≈ 11.5, 4.0 | Coupled to H2eq and H3 |

| H2eq | ~3.40 | dd | J ≈ 11.5, 2.5 | Coupled to H2ax and H3 |

| H3 | ~2.80 | ddd | J ≈ 4.0, 3.5, 2.5 | Coupled to H2ax, H2eq, and H4. Small J with H4 confirms cis. |

| H4 | ~3.10 | m | - | Coupled to H3 and H5 protons. |

| H5ax/eq | ~1.6-2.0 | m | - | Complex multiplet |

| H6ax | ~3.85 | ddd | J ≈ 11.0, 11.0, 4.0 | Coupled to H6eq and H5 protons. |

| H6eq | ~3.50 | dt | J ≈ 11.0, 2.5 | Coupled to H6ax and H5 protons. |

| -OCH₃ | ~3.75 | s | - | Singlet, 3H |

| -NH₂ | ~1.80 | br s | - | Broad singlet, 2H. Exchangeable with D₂O. |

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Approx. δ (ppm) | Assignment Notes |

| C2 | ~68.0 | Ether carbon adjacent to stereocenter |

| C3 | ~50.0 | Methine carbon bearing the ester |

| C4 | ~52.0 | Methine carbon bearing the amine |

| C5 | ~30.0 | Methylene carbon |

| C6 | ~66.0 | Ether carbon |

| -COOCH₃ | ~173.0 | Ester carbonyl |

| -OCH₃ | ~52.5 | Ester methyl |

The HMBC experiment provides the final layer of validation by connecting non-adjacent atoms, for example, showing a correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (-C OOCH₃).

Caption: Logical workflow for VCD-based absolute configuration assignment.

Chemical Derivatization: Mosher's Amide Analysis

Expertise & Experience: As an alternative or complementary method, derivatizing the primary amine with a chiral reagent creates a pair of diastereomers that are distinguishable by NMR. Mosher's acid chloride is a classic and reliable choice for this purpose. [3]

Protocol: Mosher's Amide Formation & Analysis

-

Reaction: Divide the sample into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl.

-

Purification: Purify the resulting diastereomeric Mosher amides.

-

¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for each diastereomer.

-

Data Comparison: Carefully compare the chemical shifts of protons near the newly formed amide center. According to Mosher's model, a consistent pattern of upfield or downfield shifts for the protons on either side of the MTPA plane allows for the deduction of the absolute configuration at the C4 amine center.

Conclusion

The structure elucidation of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a systematic process that builds a case from the ground up. HRMS and FTIR establish the molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments validates the carbon-hydrogen framework and, most importantly, confirms the cis relative stereochemistry through the analysis of proton coupling constants. Finally, the absolute configuration is unequivocally assigned using advanced techniques like VCD or chemical derivatization. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a non-negotiable requirement for advancing molecules in the drug development pipeline.

References

-

Clayden, J., et al. (2007). Stereocontrolled synthesis and alkylation of cyclic beta-amino esters: asymmetric synthesis of a (-)-sparteine surrogate. Organic & Biomolecular Chemistry, 5(22), 3614–3622. [Link]

-

Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

-

Hoyt, D. W., et al. (2004). 5-Acetyl-2-amino-6-methyl-4-(1-naphthyl)-4H-pyran-3-carbonitrile, methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate and tert-butyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section C, 60(Pt 8), o559–o563. [Link]

-

McCasland, G. E., et al. (1951). Stereochemistry of Cyclic Amino-alcohols. Inversion, Retention and Participation. Journal of the American Chemical Society, 73(12), 5953–5953. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734401, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

-

NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. In NIST Chemistry WebBook. [Link]

-

Singh, P., et al. (2016). Enhancement of the chiroptical response of α-amino acids via N-substitution for molecular structure determination using vibrational circular dichroism. Semantic Scholar. [Link]

-

Tonge, P. J., et al. (1998). Surface of cytochrome c: infrared spectroscopy of carboxyl groups. PubMed, 12(4), 927-33. [Link]

-

Yim, H. S., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(10), 1684. [Link]

Sources

Whitepaper: A Comprehensive Guide to the Physicochemical Characterization of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Abstract

Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate represents a promising, yet underexplored, chemical scaffold for drug discovery. Its structure, incorporating a saturated tetrahydropyran (THP) ring, a secondary amine, and a methyl ester, offers a compelling combination of three-dimensionality, hydrogen bonding capabilities, and tunable lipophilicity. The THP motif is increasingly recognized in medicinal chemistry for its ability to improve metabolic stability and aqueous solubility compared to carbocyclic analogs.[1] This technical guide provides a comprehensive framework for the synthesis, purification, and complete physicochemical characterization of this scaffold. We present not just a collection of data, but a strategic workflow—from in silico prediction to rigorous experimental validation—designed to furnish drug development professionals with the critical insights needed to leverage this molecule's full potential. Detailed, self-validating experimental protocols for determining pKa, lipophilicity (logP/D), solubility, and stereochemical integrity are provided, establishing a benchmark for the evaluation of this and related aminopyran derivatives.

Introduction: The Strategic Value of the Aminopyran Scaffold

In the pursuit of novel therapeutics, the structural and physicochemical properties of molecular scaffolds are paramount determinants of success.[2] Saturated heterocyclic systems, such as the tetrahydropyran (THP) ring, have gained prominence as bioisosteres of carbocyclic rings like cyclohexane.[1] The inclusion of the ring oxygen atom can serve as a hydrogen bond acceptor, reduce lipophilicity, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate combines this advantageous THP core with two critical functional groups: an amino group, which provides a basic handle for salt formation and key interactions with biological targets, and a methyl ester, which can act as a hydrogen bond acceptor or be hydrolyzed by esterases in vivo as part of a prodrug strategy.

Given the absence of extensive public data on this specific molecule, this guide serves as a definitive roadmap for its characterization. Our objective is to empower research scientists with both the theoretical understanding and the practical methodologies required to fully evaluate this scaffold for integration into drug discovery programs.

Part I: In Silico Profiling and Hypothesis Generation

Before committing to costly and time-consuming wet lab synthesis, a robust computational analysis is the logical first step in modern drug discovery.[3] Machine learning models and algorithm-based calculators provide rapid predictions of key physicochemical properties, forming a baseline hypothesis that guides subsequent experimental design.[4]

Computational Workflow

The initial characterization process follows a clear computational workflow, designed to predict the fundamental drug-like properties of the molecule.

Caption: Proposed Synthetic Route via Reductive Amination.

This reaction is known to produce a mixture of cis and trans diastereomers, which would require subsequent purification and characterization.

Structural Elucidation

Confirmation of the synthesized structure and assessment of its purity are achieved through a standard suite of spectroscopic techniques.

-

¹H and ¹³C NMR: Will confirm the core carbon-hydrogen framework. Key signals include the methyl ester singlet (~3.7 ppm), and distinct multiplets for the diastereotopic protons on the THP ring. The chemical shifts of the protons at C3 and C4 will be crucial for determining the relative cis/trans stereochemistry based on their coupling constants (J-values).

-

FT-IR Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and the C-O-C stretch of the pyran ring (around 1100 cm⁻¹). [5]* High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Part III: Experimental Physicochemical Characterization

This section details the laboratory protocols essential for validating and refining the initial computational predictions. Each protocol is designed as a self-validating system to ensure data integrity.

Determination of pKa by Potentiometric Titration

Causality: The pKa dictates the charge state of a molecule at a given pH. For our target, the basicity of the amino group is a critical parameter influencing solubility, receptor interaction, and ADME properties. [6]Potentiometric titration is a robust and widely used method for its direct determination. [7] Experimental Protocol:

-

Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0. [8]2. Sample Preparation: Accurately weigh and dissolve the compound in deionized water (or a water/co-solvent mixture if solubility is limited) to a final concentration of approximately 1 mM. [6]Maintain a constant ionic strength using 0.15 M KCl. [8]3. Titration: Place the solution in a jacketed vessel at a constant temperature (25 °C). [7]Purge with nitrogen to remove dissolved CO₂. [8]4. Acidification: Add standardized 0.1 M HCl to the solution until the pH is below 2.0 to ensure the amine is fully protonated.

-

Titration with Base: Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH. [6]Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). [9]

Determination of Lipophilicity (logP / logD) by Shake-Flask Method

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and solubility. We will determine logP (for the neutral species) and logD (the distribution coefficient at a specific pH). The OECD Guideline 107 (Shake-Flask Method) is the gold standard for this measurement. [10] Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with buffered water (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be low enough to avoid saturation in either phase.

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

-

Equilibration: Shake the vessel gently at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking which can form emulsions. 5. Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_w) and octanol (C_o) phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The distribution coefficient (logD) at the buffer's pH is calculated as: logD = log10(C_o / C_w).

Determination of Thermodynamic Aqueous Solubility

Causality: Poor aqueous solubility is a major cause of failure for drug candidates, limiting absorption and bioavailability. [11]The thermodynamic solubility assay measures the equilibrium solubility of a compound, providing the most accurate and relevant value for formulation and development. [12] Experimental Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. [12][13]3. Separation: After equilibration, filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid. [12]4. Quantification: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it into a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve prepared from the same compound. [11]6. Reporting: Report the solubility in mg/mL or µM at each specific pH.

Stereoisomer Analysis and Separation

Causality: Since the proposed synthesis yields a mixture of diastereomers (cis/trans), and each is a racemate, it is critical to separate and characterize all four stereoisomers. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Workflow:

Caption: Workflow for Stereoisomer Separation and Isolation.

Methodology:

-

Diastereomer Separation: The cis and trans diastereomers can typically be separated using standard achiral chromatography (e.g., silica gel flash chromatography or reverse-phase HPLC) due to their different physical properties.

-

Enantiomer Resolution: Each isolated racemic diastereomer is then resolved into its individual enantiomers using chiral chromatography. Chiral Stationary Phases (CSPs) based on derivatized polysaccharides (e.g., cellulose or amylose phenylcarbamates) are highly effective for separating enantiomers of amino esters and related compounds. [14]The separation relies on the formation of transient, diastereomeric complexes with the chiral selector. [15]

Data Synthesis and Application to Drug Discovery

The true value of this guide lies in the synthesis of the predicted and experimental data into a cohesive profile that informs drug discovery decisions.

| Property | Predicted | Experimental Target | Implication for Drug Development |

| pKa (Basic) | 8.5 - 9.5 | TBD by titration | A value in this range ensures significant protonation at pH 7.4, enhancing aqueous solubility. It provides a handle for salt formation to further improve properties. |

| logD (pH 7.4) | ~0.2 - 1.0 | TBD by shake-flask | An ideal range for balancing membrane permeability and solubility. This supports good oral absorption and distribution characteristics. |

| Solubility (pH 7.4) | > 1 mg/mL | TBD by assay | High solubility minimizes risks of poor absorption and formulation challenges. [11]It is critical for achieving desired therapeutic concentrations. |

| Stereochemistry | 4 isomers | Separable | Isolation and individual testing of all four stereoisomers are mandatory. This is crucial to identify the optimal eutomer and avoid off-target effects or "isomeric ballast". |

| Table 2: Synthesis of Predicted and Experimental Data. |

The physicochemical profile of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate suggests it is an excellent starting point for library synthesis. The amino group can be readily acylated, alkylated, or used in sulfonamide formation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for rapid generation of a diverse library of analogs with finely tuned properties.

Conclusion

Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a scaffold with high potential, embodying many of the desirable features sought in modern medicinal chemistry: low molecular weight, three-dimensionality, balanced lipophilicity, and multiple points for diversification. This guide has provided the essential scientific framework for its comprehensive characterization. By following the detailed in silico and experimental workflows presented, research organizations can unlock the full potential of this and related aminopyran series, accelerating the journey from a promising molecular framework to a viable drug candidate. The causality-driven protocols and self-validating systems described herein ensure the generation of high-quality, trustworthy data, forming a solid foundation for any successful drug discovery program.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv0wXWCEslAcSJyNpLXRMxm6JThLtR9V9NhI1MA_f7yjL_PKftMiNTpGQmwjNKagTUahxFYFy31KzWZwELPOZZ07rf7CICuGfxKd4Nrrc0QI9Bm5zC53KBv3unPKa_josQGUOK8kCxln13g1_KxJCA3uCgzN61wjk-OlRbz5MtPni6Mo_CcHTMMTb8HG2TbhEacQiv4woa2XIV3mg=]

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8y0RldJkc7LM53NiO0PGlWG4Uer-djOqRhYmFw3eW0aUXzXBipVJ9sV9k2WA0pbvo19Apw-JZX2uDM_yZ2lSuLh6bj67rfjQshyYFgoJhChYdJe7-SLlbM-dE338qUAFnQ-YccYIRXKnz1EIS-Dnd2xu2Q4OQchDjWZwOtG52k6jOXNenRtOAtaZaspLErGNw5XUP5j7wgOEqOMgowedYnK_wwg==]

- Donohoe, T. J., et al. (2011). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Organic & Biomolecular Chemistry, 9(4), 1093-1101. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ1PHmKz14nNlxBsXhW4-HuSE8ywxeB32VmjQJ-Z1k2jQ33lw6RuSQSdVAmhjvtNKTQfExN8salcYnNUShK7t1JIfUXK3qpJOMBM3a0bRtpKwtXOZ1Dc5soUPUPhKJRCchE2wK]

- Rizzi, A., et al. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 17(3), 1795-1807. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpOo8-yHqLMZwmZuTs-lm5wpI2k2yZ-VuYP77v5-yNiYuKHt9pXNFCvi1Gj0gNS1RZzVrS-__uiFrupTT5rPiMb32PqP1fFrlZq295H6nmXPxV6YQPixwPwGVTkq_3bbkkP3ON8W5vJG4nbBA=]

- Bocan, T. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-MvQe9mBLxW0o5AcuSSXYmVu92AWJ0UWdR9Df7ygDuBPRItJ9QBOkFwP-wmGspDrkUmDdA6uaxp_Ry-Z0IQgOpz5N3-Y9DniJFF9Tjr5fmynAWR-3Rh0SbKcGkgFGU1fZCJ6iunuFvW-giZNiBkqVEIMS9irNwgQ_IR9XzQfa-RWEeXMzwDylEES5QzkkY_kLSjaMTYHWL_wrPuw9GT8ikpXGgKowxzR3k9ucSg=]

- Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1298, 14-34. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8-U3ZpQGUC_E5z7_VydjW96AP9D5j6tpKiog22C_x3LfY05avOCQTCv5i7QPz2U3aCcsL7qKSuRHQQ7_qrQqkQy4B0JDdmeEJJORnbEsS-7_CbScjJ-Ar21CWfEMgua7Cv-bS]

- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8DV6ZgPr5EkXrUJo-haC4cMRJVmatHvFIbCFJyj_ySqga32F0wVl8IH4kK9z8EGnaFfMirYsrWLeWoV5pNuQlFM7agq8EVGci6I8yOlIrQwTH6SMY8NJDjcqjS9EcBPDyg-Cl940J2MYUuII=]

- Request PDF. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPDPRFqKkvC7YSf0XmFtrkbvtM5jzcLnmaJKpjgUu3bWjiDpETLgvoaADZ1W0D23OXpZEzKXxFcB7sqbtjm_MN13AN_3N-_oOybZ79cjDERgA9Kng5vgZAsA_4L2vOk8oVo6LOXe9NBwfeIhlGe7Rr1CXoUiPC7r-ZKakvLIkkg_CVJY7oVFYmqYVE_4jLVUhp-5hT3deBzGivmftQzpTdQe8BRufUxpLnBeH_VXY=]

- Molinspiration Cheminformatics. (n.d.). Homepage. [https://www.

- OECD. (2006). Test Guideline 122: Determination of pH, Acidity and Alkalinity. [https://www.oecd-ilibrary.org/environment/test-no-122-determination-of-ph-acidity-and-alkalinity_9789264012436-en]

- OECD. (2006). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. [https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069621-en]

- Avdeef, A. (2012).

- OECD. (2006). Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6-Ub_M6V3zsqVAYl1LiYd-e7cARRXMloxfsb-5d5ms4jg9Oq3UCtBSXDnpkG5jo2njL0LYkgxEpMY6AHDoccuOpfd_eDa-A7D8IdpcTbuENGVRqMY4AkLUqN-onGJGezCoftGr-_GBTNmp9UsxKiwB6dSsH_sd5zDy0_a56q3zgoGB-CLWpFU]

- KAYA, S., & Uslu, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 834-842. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE70sjf0NURbPrtwhcbZhR7TwPCzTyKAWOIHDmsY4504rVIpS1tBmmdfUHI2YYdjNv6G5yWj0gFM2fdDJ_xUTHu2kap3gZER1oCl8WbZAQHgIdiLC0BMWehQ0YCJ1pQ5wg4py87mItV9iLK1QVuKbUusctAqQ==]

- BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKFAALj2GU0uhZiWAh0aKX_kqWL419N8pFhPurwHeSCUJCTK0ryd9RSkOn0plzsM90IG8MSR5B-Vkjp15b4_LUKo8BEkMOb6DY_wRYVGYmbNnc7CYQNCbOUrrHCaw_Le8s3L2ROhcpzOfCtYJE41aLlk7K6be0_MjqSJKK4hEnZsQa8lqdkuk5QyarFN4DHQ-BavyFgc29sUQvfE7WfEqERGhSH3C_d4=]

- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp3MXiiNTyd7JMhXeMKMufLplTlAfuSRqYhan6bu9JKKhnOFVdu4JTk_twjh-pF5AU662efaW8vCXTB3ZIIm9W-NOWAqgEd7QMVKAcCIlSgzyq1C2haHYV8Kgq2rvl_SwTcUvf2d_8UcLZDFSMbHNmmmwOufyPuMeWTMSvbLK6PSA=]

- Simulations Plus. (2024). ADMET Predictor Tutorial 5: Predicting pKa. [https://www.simulations-plus.com/software/admetpredictor/]

- Ooms, F. (2000). Development of Methods for the Determination of pKa Values. Current Organic Chemistry, 4(2), 141-158. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9BTRBHNqzJk5V4SeeiDP0TZcF3KT3kczncuA1B1HpvRfZ94shJXxkpkYt32HxCtE3_W8b61uAARk57q92coJhrYZDqTEg5KnXN6Lq9blD64cEgi0B7abce_-DHEy1xZ6Cgzx5gkgHUuMlINg=]

- MIT OpenCourseWare. (n.d.). Experiment #5: Potentiometric Titration of an Acid Mixture. [https://ocw.mit.edu/courses/5-310-laboratory-chemistry-fall-2004/dd20f3d9382229509424888277251670_5_310_exp5.pdf]

- OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [https://www.oecd-ilibrary.org/docserver/download/9710701e.pdf?expires=1679583457&id=id&accname=guest&checksum=E0B3F86FA0A5C9C5EE16E7A4CEFF0799]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2oaiZQcxRdc4vM0oBVnh06PQi4BbbD0m0Mhr3kxHqVYTh3-6iIWSGFLsxxO4TkEe897LncXJQKxI0YoHfRVpL-gCK2AfnQ9Kb8DX4LEYbrg4YglDBjD2jqHaitFWTBX0a-TehBdQYm4rBOyFMFQH6dhIzr1H4m5-dPFS52v3Sh26XboJa7loPeV7hKK5NckHtCfvi5iUL6ZKFS4fpuUS24Jf18ORviuhKDEMQyQE-VR_oHRwKtV7MHSM60w==]

- BioDuro. (n.d.). ADME Solubility Assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0HNddMbSbfbbJnCRhPn_tZMaBberWqNTcrAwXZEZf7HrOAUeeAsyqZdvQAIYGfP4Z6k9W65-eJ04sEvUEG55Jhg00vOVcpAUDactpzUq555SkIrtda6gyY9VqP7H7trJl0UzGgR4S1gJefCEM]

- Gotor, R., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(5), 3456-3467. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzZqCDFQLkCSzAbTwk_U--ALYXPevfwV4NbvWzMNjrBi9fNR1fe3py7Zt3ke7ia2jfYnm6cgpUI-G6Q6tQVX2lxREgFnho94FjG2Wvkf1_Yqu_bEKdzUXrD2yDTpMw9QaDSHgumFN8BqrRUtKb]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8894, Tetrahydropyran. [https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydropyran]

- NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkvnqLtvekpZ5x_vUIGmwjOadZ3ODMUjGUurGj6PzAnFjqb-6N1zLZgc7Q1mUqsXgak0ISmxp5cLJML4W5I1euyiNj-CR9nKSoXVQx9vdqaEMq0BwwoFLflVGBWDOAzsNSG4otuuqTzryDCujg_2HCaYaLmA==]

- Evotec. (n.d.). Thermodynamic Solubility Assay. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv0wXWCEslAcSJyNpLXRMxm6JThLtR9V9NhI1MA_f7yjL_PKftMiNTpGQmwjNKagTUahxFYFy31KzWZwELPOZZ07rf7CICuGfxKd4Nrrc0QI9Bm5zC53KBv3unPKa_josQGUOK8kCxln13g1_KxJCA3uCgzN61wjk-OlRbz5MtPni6Mo_CcHTMMTb8HG2TbhEacQiv4woa2XIV3mg=]

- IUPAC. (n.d.). Gold Book - pKa. [https://goldbook.iupac.org/terms/view/P04524]

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [https://pubs.acs.org/doi/abs/10.1021/cr60274a001]

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs8ir1vFzJ2HVBiWtR35LLCOyGZDI8dO0uGgGIOXbxjNmEZwWnWd9RmE0JVE1nJV0j8a6JG4LjmD-qWop13JqtA3po0_1cGfxCu_Dp03iSnAWoD82_hFJP05ttPMd1swWResbkTYLvCGjoYuqV]

- Zhang, W., et al. (2013). The pivotal role of tetrahydro-4H-pyran-4-one in modern medicinal chemistry. Future Medicinal Chemistry, 5(11), 1287-1301. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKFAALj2GU0uhZiWAh0aKX_kqWL419N8pFhPurwHeSCUJCTK0ryd9RSkOn0plzsM90IG8MSR5B-Vkjp15b4_LUKo8BEkMOb6DY_wRYVGYmbNnc7CYQNCbOUrrHCaw_Le8s3L2ROhcpzOfCtYJE41aLlk7K6be0_MjqSJKK4hEnZsQa8lqdkuk5QyarFN4DHQ-BavyFgc29sUQvfE7WfEqERGhSH3C_d4=]

- European Chemicals Agency (ECHA). (n.d.). Guidance on information requirements and chemical safety assessment - Chapter R.7a: Endpoint specific guidance. [https://echa.europa.eu/guidance-documents/guidance-on-information-requirements-and-chemical-safety-assessment]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Chankvetadze, B. (2012). Recent trends in enantioseparations by capillary electrophoresis. Journal of Chromatography A, 1267, 2-22. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGEeA_-x65Ypk3LVGig_NE6BXufPHuxPnZ9uPTgXT2r-X-FvRWjEUckdgol0b0jKwEk_ly_5F6yN1p_P12-KEo0hBiAO_KnJD_7WLCeAyhPBUT0Bx6p6_uOvPxv6RvFS6aP8t97QOM3CrweWTeE4_ZLsMc67Cq3wdO4mpYpg==]

- NIST. (n.d.). IR Spectrum of Tetrahydropyran. In NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkvnqLtvekpZ5x_vUIGmwjOadZ3ODMUjGUurGj6PzAnFjqb-6N1zLZgc7Q1mUqsXgak0ISmxp5cLJML4W5I1euyiNj-CR9nKSoXVQx9vdqaEMq0BwwoFLflVGBWDOAzsNSG4otuuqTzryDCujg_2HCaYaLmA==]

- Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- McDonagh, J. (2025). Introduction to Machine Learning for Molecular Property Prediction. Medium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmU2MUljNZLJnTMQwCoqvx_98sOHGtNTjfj14S_2IUh2GIjFetseKGAmLJzHI-wm9X8DxFckqmH-7uGjZOQFjzgeOT-u4r50YzQ0tDkHARMoWTpIoFdNO8X_GJ2dlL7U4zwvl85y0tuTkUyJmio4iYbuwmFzsZTB_X5US_iTkeBpfzbKZ0qTKk6gjB61pg6cAEcbvB5ZuY2hmLUaX0Gk3-Qqlto5jN-CfGxr_jh5G02A==]

- ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1845-1852. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2kKsL53utX_UqNCngAKdqhxQgzXL--puD2ekBDXprH9vYlrPYRknNaVGQWJoNXbqi_wc5XkMbkozS5twIUF_sjZRcgEqDfKT-w1Ine0vPy-JKfyU3VGn6qFdzsEwNTu3lMCu_4wonSL83HJw==]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.mit.edu [web.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. evotec.com [evotec.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

An In-Depth Technical Guide to the Characterization of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS Number: 785776-21-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and characterization data for the chiral molecule (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. As a key building block in medicinal chemistry, understanding its structural and physicochemical properties is paramount for its effective use in drug discovery and development. This document will delve into the spectroscopic and chromatographic methods used to confirm its identity, purity, and stereochemistry, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its non-planar, saturated ring system allows for the precise spatial arrangement of substituents, which is crucial for selective interactions with biological targets. The introduction of stereocenters, as in (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, adds a layer of complexity and specificity that is highly sought after in modern drug design. Compounds containing the aminotetrahydropyran framework have shown potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as exhibiting antioxidant and antimicrobial properties. The specific stereochemistry of CAS 785776-21-8 dictates its three-dimensional shape, which in turn governs its biological activity.

Physicochemical Properties and Structural Elucidation

A foundational aspect of characterizing any chemical entity is the confirmation of its basic physical and chemical properties.

| Property | Value | Source |

| CAS Number | 785776-21-8 | [1][2] |

| IUPAC Name | methyl (3S,4S)-4-aminooxane-3-carboxylate | [1] |

| Synonyms | (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | [3][4] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecule's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure of the target molecule and data from similar substituted tetrahydropyrans, the following proton signals are anticipated:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| O-CH ₂ (pyran ring) | 3.5 - 4.2 | m | |

| N-CH (pyran ring) | 2.8 - 3.2 | m | |

| CH -COOCH₃ (pyran ring) | 2.5 - 2.9 | m | |

| CH ₂ (pyran ring) | 1.5 - 2.2 | m | |

| NH ₂ | 1.5 - 3.0 (broad) | s | |

| O-CH ₃ (methyl ester) | ~3.7 | s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C =O (ester) | 170 - 175 |

| O-C H₂ (pyran ring) | 65 - 75 |

| N-C H (pyran ring) | 50 - 60 |

| C H-COOCH₃ (pyran ring) | 40 - 50 |

| C H₂ (pyran ring) | 20 - 35 |

| O-C H₃ (methyl ester) | ~52 |

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a small molecule like (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the sample's solubility.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Acquisition Parameters (¹H NMR):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

Acquisition Parameters (¹³C NMR):

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A longer relaxation delay (d1) of 2-5 seconds is often necessary for quaternary carbons to be observed.

-

Acquire a larger number of scans (typically 256 or more) due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

-

Calculated Monoisotopic Mass: 159.0895 g/mol

-

Expected [M+H]⁺: 160.0968 m/z

Fragmentation patterns can provide further structural information. Common fragmentation pathways for cyclic amino esters may involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or ring-opening followed by further fragmentation.

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Acquisition Parameters:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to cover the expected molecular ion (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies.

Caption: General workflow for ESI-MS sample preparation, data acquisition, and analysis.

Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

Reversed-Phase HPLC for Purity Assessment

A standard reversed-phase HPLC method can be used to determine the chemical purity of the sample.

Expected Chromatogram: A pure sample should exhibit a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities.

Instrumentation:

-

An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Method Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 210 nm (as the compound lacks a strong chromophore)

Chiral HPLC for Enantiomeric Purity

Given the chiral nature of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a specialized chiral HPLC method is required to confirm its enantiomeric purity and to separate it from its (3R,4R) enantiomer.

Expected Chromatogram: A single peak corresponding to the (3S,4S) enantiomer should be observed. The presence of a second peak would indicate contamination with the other enantiomer.

Instrumentation:

-

An HPLC system with a UV or evaporative light scattering detector (ELSD).

-

A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective for separating amino acid and amine derivatives.

Mobile Phase:

-

Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

The exact mobile phase composition must be optimized for the specific chiral column used.

Method Parameters:

-

Flow rate: 0.5 - 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

Caption: General workflow for HPLC sample preparation, data acquisition, and analysis.

The Critical Role of Chirality

Chirality is a fundamental property in drug action. Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the synthesis and characterization of enantiomerically pure compounds like (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate are of utmost importance. The use of a well-validated chiral HPLC method is non-negotiable in a regulatory environment to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

Biological Context and Potential Applications

As mentioned, aminotetrahydropyran derivatives are of significant interest in drug discovery. The specific stereochemistry of the amino and carboxylate groups in (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate pre-organizes these functional groups in a defined spatial orientation. This can lead to highly specific interactions with the active sites of enzymes or receptors.

Potential therapeutic areas where this and similar building blocks could be employed include:

-

Metabolic Diseases: As precursors to DPP-4 inhibitors for the management of type 2 diabetes.

-

Neurodegenerative Diseases: The tetrahydropyran scaffold is present in some compounds investigated for Alzheimer's disease.

-

Infectious Diseases: Some pyran derivatives have shown antimicrobial and antiviral activities.

The availability of well-characterized, enantiomerically pure building blocks like CAS 785776-21-8 is a critical starting point for the exploration of these potential therapeutic applications.

Conclusion

The thorough characterization of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate using a combination of spectroscopic and chromatographic techniques is essential for its use in research and drug development. This guide has provided a framework for understanding the key analytical methods and the expected data for this important chiral building block. By following rigorous and well-validated analytical procedures, researchers can ensure the quality and integrity of their starting materials, which is a fundamental prerequisite for the successful development of new therapeutic agents.

References

-

J&K Scientific. Methyl (3S,4S)-4-aminooxane-3-carboxylate | 785776-21-8. [Link]

-

Angene. 2-Methyl-2-(methylamino)propan-1-ol(CAS# 27646-80-6 ). [Link]

-

PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC. [Link]

-

Chiral HPLC Separations - Phenomenex. [Link]

-

Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. | Semantic Scholar. [Link]

-

The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 4-Aminotetrahydropyran(38041-19-9) 1H NMR [m.chemicalbook.com]

- 3. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS | MDPI [mdpi.com]

- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate: An In-depth Technical Guide

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart conformational rigidity to bioactive molecules.[1] This guide provides a comprehensive technical analysis of the stereochemistry of a key derivative, methyl 4-aminotetrahydro-2H-pyran-3-carboxylate. With two stereocenters at the C3 and C4 positions, this molecule can exist as four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. The spatial arrangement of the amino and carboxylate functionalities profoundly influences the molecule's three-dimensional shape, its interactions with biological targets, and ultimately its pharmacological profile. This document will delve into the synthesis, stereochemical assignment, conformational analysis, and potential applications of these stereoisomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in Drug Design

In the realm of drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the synthesis and characterization of stereochemically pure compounds are critical aspects of modern pharmaceutical development. The substituted aminotetrahydropyran framework is a key component in a variety of biologically active compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-4) for the treatment of type 2 diabetes.[3][4] Understanding the stereochemical nuances of building blocks like methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is therefore essential for the rational design of novel therapeutics.

The Four Stereoisomers: A Structural Overview

The presence of two stereocenters at C3 and C4 in methyl 4-aminotetrahydro-2H-pyran-3-carboxylate gives rise to four possible stereoisomers. These are best understood as two diastereomeric pairs of enantiomers:

-

cis-isomers: The amino and methyl carboxylate groups are on the same face of the tetrahydropyran ring. This diastereomer exists as a pair of enantiomers: (3R, 4S) and (3S, 4R).

-

trans-isomers: The amino and methyl carboxylate groups are on opposite faces of the tetrahydropyran ring. This diastereomer also exists as a pair of enantiomers: (3R, 4R) and (3S, 4S).

The commercial availability of the (3S,4S)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate isomer underscores its importance and the established methodologies for its preparation and characterization.[5]

Synthetic Strategies: Achieving Stereochemical Control

The synthesis of stereochemically defined 4-aminotetrahydropyran derivatives is a challenging yet crucial task. Both diastereoselective and enantioselective methods are employed to access the desired isomers.

Diastereoselective Synthesis

The relative stereochemistry (cis or trans) of the substituents can be controlled through various synthetic approaches. One common strategy involves the cyclization of a linear precursor where the stereocenters are set in a predictable manner. For instance, a Prins-type cyclization of a tethered enol-ether can be utilized to generate a 4-hydroxytetrahydropyran scaffold with a defined diastereoselectivity.[6] Subsequent manipulation of the hydroxyl group to an amine allows for the synthesis of the desired aminotetrahydropyran.

Enantioselective Synthesis and Chiral Resolution

Accessing enantiomerically pure forms of the target molecule can be achieved through two primary routes: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For example, a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran can be a starting point for creating more complex chiral derivatives.[1]

Chiral Resolution: This is a widely used industrial method for separating enantiomers.[7] For methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, this would typically involve the following workflow:

-

Synthesis of a Racemic Mixture: A non-stereoselective synthesis is first performed to produce a racemic mixture of either the cis or trans diastereomer.

-

Formation of Diastereomeric Salts: The racemic amine is reacted with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. These salts have different physical properties, most notably different solubilities.

-

Fractional Crystallization: The diastereomeric salts are then separated by fractional crystallization. The less soluble salt will crystallize out of solution first, allowing for its separation by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.[8][9]

Stereochemical Characterization: A Multi-faceted Approach

Unambiguous determination of the relative and absolute stereochemistry of each isomer is critical. This is typically achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of substituted tetrahydropyrans in solution.[10] The chair conformation of the THP ring results in distinct axial and equatorial positions for the substituents, which can be differentiated by their characteristic chemical shifts and coupling constants in the ¹H NMR spectrum.

Key NMR Observables for Stereochemical Assignment:

-

Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller coupling constants (typically 2-5 Hz) suggest cis (axial-equatorial or equatorial-equatorial) relationships.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can reveal through-space proximity between protons. For example, a strong NOE between two protons on the same face of the ring can confirm a cis relationship.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive proof of the absolute and relative stereochemistry of a chiral molecule in the solid state.[11] By determining the precise three-dimensional coordinates of each atom in the crystal lattice, the connectivity and spatial arrangement of the substituents can be unambiguously established.

Conformational Analysis: The Dynamic Nature of the THP Ring

The tetrahydropyran ring exists predominantly in a chair conformation to minimize steric and torsional strain. For a substituted THP, there are two possible chair conformations that can interconvert via a ring-flip. The preferred conformation is the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.

Workflow for Conformational Analysis:

Caption: Workflow for Stereochemical and Conformational Analysis.

For methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, the conformational equilibrium of each diastereomer will be governed by the propensity of the amino and methyl carboxylate groups to occupy the more sterically favorable equatorial position.

Applications in Medicinal Chemistry

The different stereoisomers of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate can serve as valuable building blocks for the synthesis of complex drug candidates. The defined spatial orientation of the amino and carboxylate groups can lead to distinct binding interactions with protein targets. For example, in the design of enzyme inhibitors, one stereoisomer may position the key functional groups for optimal interaction with the active site, while the other isomers may be inactive or bind with significantly lower affinity. The use of bioisosteres, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design to improve potency and pharmacokinetic properties.[12] The tetrahydropyran ring itself is often considered a bioisostere of a cyclohexane ring, with the added potential for hydrogen bonding through the ring oxygen.

Conclusion

The stereochemistry of methyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a multifaceted topic with significant implications for drug discovery and development. A thorough understanding of the synthesis, separation, and characterization of its four stereoisomers is essential for harnessing their full potential as chiral building blocks. The interplay between the relative and absolute configuration of the amino and carboxylate substituents and the conformational preferences of the tetrahydropyran ring dictates the overall three-dimensional structure of the molecule, which in turn governs its biological activity. By applying the principles and techniques outlined in this guide, researchers can confidently navigate the stereochemical landscape of this important scaffold and advance the design of next-generation therapeutics.

References

- CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents.

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed. Available at: [Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH. Available at: [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. Available at: [Link]

- US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents.

-

Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations - IRIS Unibas. Available at: [Link]

-

Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. Available at: [Link]

-

Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]

-

Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives - ResearchGate. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. Available at: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

-

CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. Available at: [Link]

-

Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Publishing. Available at: [Link]

-

Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Available at: [Link]

-

Total synthesis and stereochemical assignment of myriaporones 1, 3, and 4 - PubMed - NIH. Available at: [Link]

-

Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT - Scifiniti. Available at: [Link]

- CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents.

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]

- 4. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 10. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

The Pyran Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1] Its prevalence in a vast number of natural products, such as flavonoids, coumarins, and xanthones, underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[2][3] Synthetic pyran derivatives have also emerged as critical pharmacophores, exhibiting a broad spectrum of biological activities that have been harnessed for the development of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the diverse biological activities of pyran derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. Through a synthesis of mechanistic insights, field-proven experimental protocols, and data-driven comparisons, this document serves as a vital resource for professionals engaged in the exploration and exploitation of the pyran scaffold in contemporary drug discovery.

The Pyran Core: Structural Diversity and Synthetic Accessibility

The pyran nucleus exists in two isomeric forms, 2H-pyran and 4H-pyran, which serve as the foundation for a rich diversity of derivatives.[5] The fusion of the pyran ring with other carbocyclic or heterocyclic systems gives rise to a multitude of pharmacologically significant scaffolds, including chromenes, coumarins, and xanthones.[6][7] The synthetic tractability of the pyran ring is a key driver of its prominence in drug discovery. Multi-component reactions (MCRs) have become a particularly powerful and sustainable approach for the synthesis of a wide array of pyran derivatives.[4][8] These one-pot methodologies offer high atom economy and facilitate the rapid generation of molecular diversity.[4]

A generalized workflow for the multi-component synthesis of 4H-pyran derivatives typically involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound.[8] This domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization provides an efficient route to this privileged scaffold.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [9][10]2. Compound Treatment: Treat the cells with various concentrations of the pyran derivatives and a vehicle control (e.g., DMSO). [9]Incubate for a specified period (e.g., 48 hours). [11]3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [12]

Data Presentation: Comparative Anticancer Activity

| Pyran Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-pyran | MCF-7 (Breast) | 9.44 | [12] |

| Fused Pyran | HCT116 (Colon) | 75.1 | [13] |

| Spiro-4H-pyran | A549 (Lung) | Varies | [9] |

| Pyrano[3,2-c]chromen-5(4H)-one | HCT 116 (Colon) | 1.4 | [7] |

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Pyran derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. [14][15][16]The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents, and the pyran scaffold offers a promising starting point. [16]

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial mechanisms of pyran derivatives are varied. Some compounds are believed to exert their effects by inhibiting essential microbial enzymes, such as tyrosyl-tRNA synthetase in Staphylococcus aureus. [15]Others may disrupt the integrity of the microbial cell membrane or interfere with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium. [16]2. Serial Dilution of Compound: Prepare a series of twofold dilutions of the pyran derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [16]

Data Presentation: Antimicrobial Spectrum of Pyran Derivatives

| Pyran Derivative | Target Microorganism | Activity | Reference |

| Spiro-4H-pyran derivative | Staphylococcus aureus | Good antibacterial | [16] |

| Pyrano[2,3-c]pyrazole | Escherichia coli | Potent inhibitory | [15] |

| 4H-Pyran derivative | Bacillus subtilis | Active | [14] |

| Pyrano[2,3-c]pyrazole | Aspergillus niger | Good antifungal | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyran derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response. [17]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several pyran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, some derivatives can suppress the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways, which are critical for the inflammatory response. [17]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture RAW264.7 macrophages and stimulate them with LPS in the presence or absence of the pyran derivatives for a defined period (e.g., 20 hours). 2. Collection of Supernatant: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Allow the reaction to proceed for a short period at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Antiviral and Neuroprotective Potential

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, pyran derivatives have also shown promise as antiviral and neuroprotective agents. [3][18][19]Some pyran-based compounds have been investigated for their potential to inhibit viral replication, including against human coronaviruses. [20]In the context of neurodegenerative diseases like Alzheimer's, pyran derivatives have been explored for their ability to inhibit acetylcholinesterase and modulate pathways associated with neuronal survival. [2][6][21]

Conclusion and Future Perspectives

The pyran scaffold is undeniably a privileged structure in drug discovery, offering a remarkable combination of synthetic accessibility and a wide spectrum of biological activities. The insights and protocols presented in this guide highlight the immense potential of pyran derivatives to address a multitude of therapeutic challenges. Future research will undoubtedly continue to uncover novel biological targets and mechanisms of action for this versatile class of compounds. The continued application of innovative synthetic methodologies, coupled with advanced biological screening and computational approaches, will be instrumental in translating the promise of pyran derivatives into the next generation of therapeutic agents.

References

- Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols - Benchchem. (n.d.).

- Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. (n.d.).

- He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.

- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central.

- Unlocking Neuroprotection: A Comparative Guide to Pyran-Based Compounds - Benchchem. (n.d.).